molecular formula C20H18N4O3 B2999785 Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 457950-91-3

Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2999785
CAS No.: 457950-91-3
M. Wt: 362.389
InChI Key: BRQFMHDIRDBTES-UHFFFAOYSA-N
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Description

Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests a potential for the development of this compound as a neuroprotective and anti-neuroinflammatory agent .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been found to be facilitated under microwave conditions , suggesting that the reaction environment can significantly impact the formation and stability of the compound . Additionally, the presence of electron-withdrawing groups facilitates the opening of the ring, indicating that the electronic environment can also influence the compound’s action .

Properties

IUPAC Name

benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-17(19(26)27-11-14-5-3-2-4-6-14)18(15-7-9-16(25)10-8-15)24-20(23-13)21-12-22-24/h2-10,12,18,25H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQFMHDIRDBTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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